REACTION_CXSMILES
|
[Mg].II.Br[CH2:5][CH2:6][CH:7]([CH3:9])[CH3:8].CON(C)[C:13]([C:15]1[CH:19]=[CH:18][S:17][CH:16]=1)=[O:14]>C(OCC)C>[CH3:8][CH:7]([CH3:9])[CH2:6][CH2:5][C:13]([C:15]1[CH:19]=[CH:18][S:17][CH:16]=1)=[O:14]
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
BrCCC(C)C
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1=CSC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was initiated by sonication at 30° C.
|
Type
|
TEMPERATURE
|
Details
|
to spontaneously reflux
|
Type
|
CUSTOM
|
Details
|
Once the exothermic reaction
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed with saturated ammonium chloride (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude yellow oil was purified by silica gel chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)C1=CSC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |